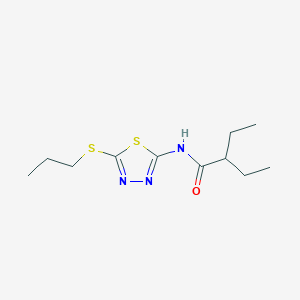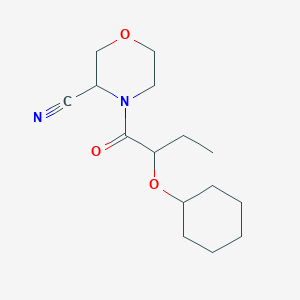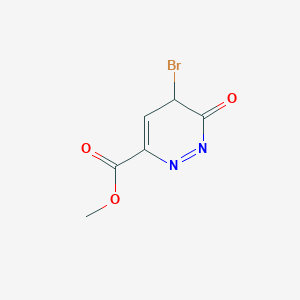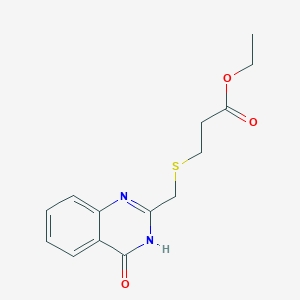
2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, also known as EPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thiadiazole derivative that has been synthesized through a specific method, which will be discussed in EPPTB has been found to have a mechanism of action that is of interest to researchers, as well as biochemical and physiological effects that make it a useful tool for laboratory experiments. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EPPTB.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, highlighting their potent anticancer activities. These compounds were synthesized using convenient methods and evaluated in vitro, demonstrating significant anticancer activity against Hepatocellular carcinoma cell lines, suggesting a promising avenue for anticancer drug development (Gomha et al., 2017).
Enzyme Inhibition
Another study focused on the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, revealing their potent urease inhibitory activity. These findings indicate the potential of similar compounds for therapeutic applications in treating diseases associated with urease activity, underscoring the chemical's relevance in enzyme inhibition research (Nazir et al., 2018).
Antimicrobial and Antifungal Activities
Research into azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, related to the structural framework of 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, demonstrated antibacterial activity. These studies contribute to the understanding of the antimicrobial properties of such compounds, offering insights into their potential as antimicrobial agents (Tumosienė et al., 2012).
Herbicidal and Fungicidal Applications
A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and evaluated for their selective herbicidal activity. This research highlights the potential agricultural applications of compounds related to 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, demonstrating their effectiveness against certain plant species without inhibitory activity against others, indicating their selectivity and potential utility in agricultural practices (Liu & Shi, 2014).
Eigenschaften
IUPAC Name |
2-ethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS2/c1-4-7-16-11-14-13-10(17-11)12-9(15)8(5-2)6-3/h8H,4-7H2,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDKBWPBFGPNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2464642.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)


![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)



![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)